molecular formula C20H36N6O5S B8229332 N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide

N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide

Cat. No.: B8229332
M. Wt: 472.6 g/mol
InChI Key: QBRUPFYKMKUSDC-LNLFQRSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide is a biotin polyethylene glycol reagent containing a polyethylene glycol chain linked to a terminal azide. This compound is notable for its ability to react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide typically involves the following steps:

    Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by reacting ethylene oxide with a suitable initiator under controlled conditions.

    Introduction of the azide group: The terminal hydroxyl group of the polyethylene glycol chain is converted to an azide group using sodium azide in the presence of a suitable solvent.

    Coupling with biotin: The azide-functionalized polyethylene glycol chain is then coupled with biotin using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages.

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide or tetrahydrofuran.

    Substitution Reactions: Sodium azide is used to introduce the azide group, while other reagents such as triphenylphosphine can be used to convert the azide group to other functional groups.

Major Products

The major products formed from these reactions include triazole-linked compounds and various substituted derivatives of this compound .

Scientific Research Applications

N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide involves the formation of stable triazole linkages through click chemistry reactions. The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form triazole rings, which are highly stable and resistant to hydrolysis. This property makes the compound useful for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

    N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide: Contains a polyethylene glycol chain linked to a terminal azide.

Uniqueness

This compound is unique due to its ability to form stable triazole linkages through click chemistry reactions. This property makes it highly versatile for use in various scientific research applications, including bioconjugation, drug delivery, and the synthesis of complex molecules .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRUPFYKMKUSDC-LNLFQRSKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.